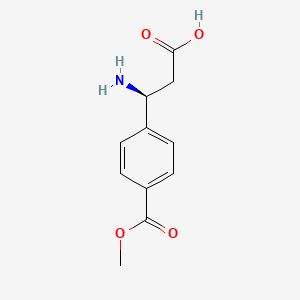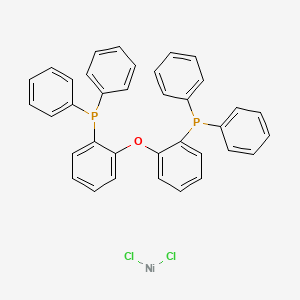
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is a coordination compound that features a nickel center coordinated by two (2-diphenylphosphinophenyl) ether ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-diphenylphosphinophenyl) ether) dichloronickel typically involves the reaction of nickel(II) chloride with (2-diphenylphosphinophenyl) ether ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are often prepared separately by reacting diphenylphosphine with diphenyl ether in the presence of a base such as n-butyllithium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel is used as a catalyst in various organic reactions, including cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in synthetic organic chemistry .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules.
Industry
In industry, this compound may be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst can help streamline synthetic processes and improve the efficiency of chemical manufacturing .
作用机制
The mechanism by which (Bis(2-diphenylphosphinophenyl) ether) dichloronickel exerts its catalytic effects involves the coordination of the nickel center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new chemical bonds. The (2-diphenylphosphinophenyl) ether ligands stabilize the nickel center and enhance its reactivity .
相似化合物的比较
Similar Compounds
Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.
DPEphos: A related compound with a similar backbone but different substituents.
Uniqueness
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is unique due to its specific ligand structure, which provides a balance of flexibility and stability. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
属性
分子式 |
C36H28Cl2NiOP2 |
|---|---|
分子量 |
668.1 g/mol |
IUPAC 名称 |
dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 |
InChI 键 |
WQJXLSCKBUFSAH-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
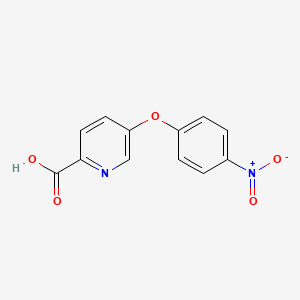
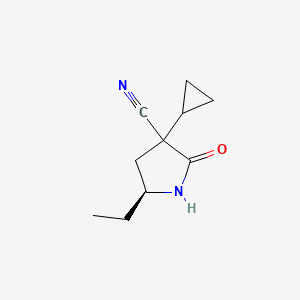

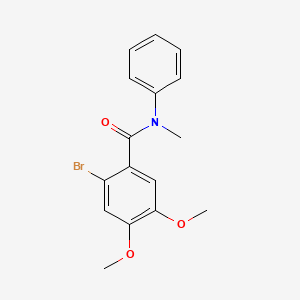
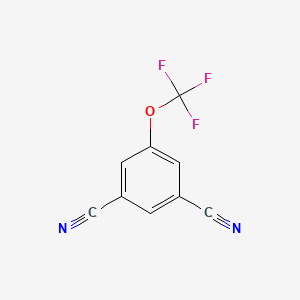
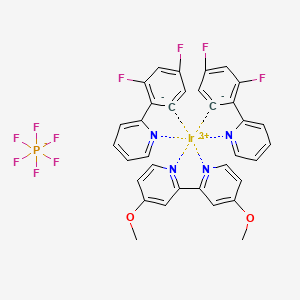

![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
